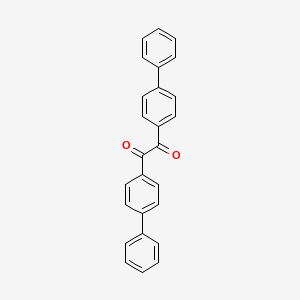

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Description

Significance of Diaryl Diketones in Organic Synthesis and Materials Science

Diaryl diketones, and more broadly 1,2-diketones, are a class of organic compounds recognized for their versatile applications. They serve as crucial building blocks in the synthesis of a wide range of organic molecules, including heterocyclic compounds like quinoxalines and pyrazoles, which are important scaffolds in medicinal chemistry. nih.govijpras.com Their utility stems from the reactivity of the adjacent carbonyl groups, which can undergo condensation reactions with various nucleophiles. nih.gov

In materials science, the diketone structural motif is integral to the design of functional materials. These compounds are investigated for their potential in creating organic semiconductors, components for optical light filters, and materials for electroluminescent displays. researchgate.net The electronic and photophysical properties of diaryl diketones can be finely tuned by altering the aryl substituents, making them a versatile platform for developing materials with specific light-absorbing or emitting characteristics. researchgate.netrsc.org Furthermore, they are recognized as important structural units in a number of bioactive compounds and natural products. rsc.org

Overview of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: A Key Molecular Architecture for Advanced Studies

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is distinguished by its unique molecular framework. The central ethane-1,2-dione (an α-diketone) core provides the primary reactive sites, while the large, aromatic biphenyl (B1667301) groups at each end significantly influence its physical and chemical properties. These bulky substituents can dictate how the molecules pack together in the solid state, often leading to significant intermolecular interactions such as π-π stacking, which can affect the material's bulk properties. nih.gov

The compound's structure makes it a valuable subject for advanced studies. Its symmetric nature and well-defined conjugation pathways are ideal for investigating fundamental photophysical processes. The biphenyl units enhance the molecule's π-conjugated system, which is a key feature for applications in electronics and photonics.

Table 1: Chemical and Physical Properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

| Property | Value | Source |

|---|---|---|

| CAS Number | 4746-80-9 | chemicalbook.comchemscene.combldpharm.com |

| Molecular Formula | C₂₆H₁₈O₂ | chemscene.com |

| Molecular Weight | 362.42 g/mol | chemscene.com |

| Synonyms | Bis(4-phenylphenyl)ethane-1,2-dione, 1,2-Ethanedione, 1,2-bis([1,1'-biphenyl]-4-yl)- | chemscene.com |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | chemscene.com |

| Number of Rotatable Bonds | 5 | chemscene.com |

Scope and Research Objectives for Academic Investigations of the Chemical Compound

Academic research on 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and related diaryl diketones is typically focused on several key objectives:

Synthesis and Methodology: A primary goal is the development of efficient and environmentally benign methods for synthesizing diaryl diketones. rsc.org Strategies include the oxidation of internal alkynes, palladium-catalyzed coupling reactions, and C-C bond cleavage of more complex precursors. nih.govrsc.orgorganic-chemistry.org The development of new catalytic systems, including metal-free options, is an area of active research. rsc.org

Structural and Conformational Analysis: Detailed investigation of the molecule's three-dimensional structure is crucial. Techniques like single-crystal X-ray diffraction are used to determine bond lengths, bond angles, and the critical torsion angle between the two carbonyl groups. nih.govresearchgate.net Studies on related diketones show that this torsion angle is a key parameter that minimizes unfavorable dipole-dipole interactions and allows for orbital overlap with the aromatic rings. nih.gov Understanding the crystal packing and intermolecular forces like C–H⋯O hydrogen bonds and π–π interactions is essential for predicting material properties. nih.gov

Photophysical Characterization: A significant area of research involves studying the compound's interaction with light. This includes measuring its absorption and photoluminescence (fluorescence and phosphorescence) spectra to determine its potential for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) or as a fluorescent sensor. researchgate.netresearchgate.net The goal is to correlate the molecular structure with properties such as emission quantum yield and excited-state lifetimes. rsc.org

Reactive Intermediacy: The compound serves as a valuable intermediate for synthesizing more complex molecular systems. For instance, its dicarbonyl unit can react with diamines to form quinoxaline (B1680401) derivatives, which are themselves important in materials and pharmaceutical research. nih.gov This reactivity allows for the construction of larger, functional superstructures.

Materials Application: A forward-looking objective is to harness the compound's properties for tangible applications. Drawing parallels from similar diaryl diketone systems, research aims to explore the self-assembly of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione into ordered microstructures, such as microribbons or crystals, which could function as components in organic photodetectors, transistors, or microlasers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-phenylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSKPXEIKBTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298205 | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-80-9 | |

| Record name | NSC121480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Biphenyl 4 Yl Ethane 1,2 Dione

Reactivity Profile of the Alpha-Diketone Moiety

The two vicinal carbonyl groups in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are the primary sites of chemical reactivity. The close proximity of these groups influences their electronic properties and steric accessibility, leading to characteristic reactions such as nucleophilic additions, redox transformations, and cycloadditions. nih.gov Structurally similar benzil (B1666583) derivatives often adopt an s-trans conformation to minimize unfavorable dipole-dipole interactions between the electronegative oxygen atoms. nih.gov

The electrophilic carbonyl carbons of the α-diketone are prime targets for attack by nucleophiles. These reactions can range from simple additions to more complex condensation sequences. A hallmark reaction of 1,2-diketones is their condensation with bifunctional nucleophiles, which serves as a powerful method for constructing heterocyclic rings. nih.gov For instance, the reaction with compounds containing two nucleophilic centers, such as diamines, can lead to the formation of complex cyclic structures in a single step. nih.govnih.gov These transformations are foundational in the synthesis of a wide array of important organic molecules.

The redox chemistry of α-diketones is a significant aspect of their reactivity. While the diketone itself is an oxidized species, it can undergo further oxidation, though reduction is more common and synthetically useful. researchgate.net

Reduction: The reduction of the dicarbonyl moiety is a key transformation. A particularly notable reaction is the reductive coupling of the two carbonyl groups to form a pinacol (B44631), which is a 1,2-diol. A modern, environmentally conscious method for this transformation involves a metal-free, photocatalyst-free process. rsc.org In this reaction, a simple reagent like formate (B1220265) (HCOO⁻) can be activated by UV light to generate a highly reactive carbon dioxide radical anion (CO₂•⁻). rsc.orgrsc.org This radical anion then acts as a potent single-electron reductant, transferring an electron to the diketone to initiate the coupling process that ultimately yields the pinacol derivative, 1,2-bis([1,1'-biphenyl]-4-yl)-1,2-ethanediol. rsc.orgrsc.org

Oxidation: The oxidation of α-diketones is less common as they are already in a high oxidation state. However, the oxidation of precursor molecules, such as α-hydroxy ketones, is a standard method for synthesizing 1,2-diketones. researchgate.net Oxidizing agents like selenium dioxide (SeO₂) are often employed for this purpose. nih.gov

The reaction of 1,2-diketones with binucleophiles is a cornerstone of heterocyclic chemistry. The condensation of an α-diketone with a 1,2-diamine is the classic and most direct route to synthesizing quinoxalines and their derivatives. nih.gov This reaction proceeds through a two-step nucleophilic addition-elimination sequence, forming a stable, aromatic heterocyclic ring.

This strategy is highly versatile, and by varying the substituents on both the diketone and the diamine, a diverse library of quinoxaline (B1680401) derivatives can be accessed. nih.gov The reaction is often catalyzed by acids but can also proceed efficiently at room temperature, sometimes with the aid of heterogeneous catalysts. nih.gov

Beyond quinoxalines, the α-diketone moiety of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a versatile building block for other heterocyclic systems.

Imidazoles: Can be formed through the Radziszewski synthesis, reacting the diketone with an aldehyde and ammonia.

Pyrazines: Synthesized by condensation with a 1,2-diaminoethane. nih.gov

1,2,4-Triazines: Can be synthesized through cycloaddition reactions with specific partners. For example, 1,2,4,5-tetrazines can undergo formal [4+2] cycloadditions where the diketone could potentially act as the dienophile partner, although the tetrazine itself is often the diene in inverse-electron-demand scenarios. nih.govdicp.ac.cn

| α-Diketone | Binucleophile / Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | ortho-Phenylenediamine | Quinoxaline | Condensation / Cycloaddition nih.gov |

| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Ethylenediamine | Pyrazine | Condensation / Cycloaddition nih.gov |

| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Aldehyde + Ammonia | Imidazole | Condensation (Radziszewski) |

Role as a Dielectrophilic Compound in Annulation Strategies

The term "dielectrophilic" refers to a compound possessing two electrophilic centers. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is an excellent example of a 1,2-dielectrophile, where both carbonyl carbons are susceptible to nucleophilic attack. This property makes it a powerful component in annulation reactions—processes where a new ring is formed.

The synthesis of quinoxalines is a classic annulation strategy where the diketone provides two electrophilic carbons to a [4+2] condensation with the 1,2-diamine, which acts as a four-atom, dinucleophilic component. nih.gov This capacity to engage with dinucleophiles in a concerted or stepwise manner to build cyclic frameworks is a key feature of its synthetic utility.

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methods.

The photocatalyst-free pinacol coupling of ketones using formate is a modern synthetic method with a well-investigated mechanism. rsc.orgrsc.org The process is initiated by light and does not require a metal or organic photocatalyst, relying instead on the intrinsic photoreactivity of the formate ion. rsc.org

The proposed mechanistic pathway involves the following key steps:

Radical Generation: Upon irradiation with UV light (e.g., 365 nm), the C-H bond of the formate ion (HCOO⁻) undergoes homolytic cleavage. This generates a hydrogen atom (H•) and, critically, a carbon dioxide radical anion (CO₂•⁻). rsc.org

Single Electron Transfer (SET): The CO₂•⁻ is a highly potent reducing agent. It transfers a single electron to one of the electrophilic carbonyl carbons of the 1,2-diketone. This SET event produces a ketyl radical anion intermediate. rsc.orgrsc.org

Radical Coupling: Two of these ketyl radical anions then couple together, forming a C-C bond between the two original carbonyl carbons. This results in a dianionic pinacolate species. rsc.org

Protonation: The pinacolate dianion is then protonated by a proton source in the reaction mixture, such as the ethanol (B145695) solvent often used, to yield the final, neutral pinacol (1,2-diol) product. rsc.org

This mechanism highlights a green and efficient pathway for the reductive coupling of diketones, driven by light energy and the unique properties of the formate radical anion. rsc.org

Detailed Analysis of Friedel-Crafts Acylation Mechanisms for Biphenyl (B1667301) Derivatives

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for attaching acyl groups to aromatic rings through electrophilic aromatic substitution. wikipedia.org This reaction is particularly relevant for the synthesis of precursors to complex molecules like 1,2-bis-biphenyl-4-yl-ethane-1,2-dione. The acylation of biphenyl, a key starting material, typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comlibretexts.org

The mechanism proceeds through several distinct steps. byjus.com Initially, the Lewis acid coordinates to the halogen atom of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond. sigmaaldrich.com This leads to the formation of a highly electrophilic acylium ion, which is stabilized by resonance. byjus.commasterorganicchemistry.com

The generated acylium ion then acts as the electrophile in an attack on the electron-rich biphenyl ring. Due to the electronic properties and steric hindrance of the phenyl substituent, the electrophilic attack on biphenyl preferentially occurs at the para-position (the 4-position), leading to the desired mono-acylated product. nih.gov The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

In the final step, a weak base, typically the AlCl₄⁻ complex formed during the initial step, abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.org This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, stoichiometric amounts of the catalyst are often required because the resulting ketone product can form a stable complex with the Lewis acid. wikipedia.orgyoutube.com An aqueous workup is then necessary to liberate the final ketone product. wikipedia.org

For the synthesis of a diketone structure like 1,2-bis-biphenyl-4-yl-ethane-1,2-dione, a plausible route involves the Friedel-Crafts acylation of biphenyl with oxalyl chloride. nih.gov In this variation, both acyl chloride functions on the oxalyl group can react, potentially with two equivalents of biphenyl, to form the 1,2-dione bridge between two biphenyl units.

Table 1: Mechanistic Steps of Friedel-Crafts Acylation on Biphenyl

| Step | Description | Key Intermediates/Reactants |

| 1. Electrophile Generation | The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (e.g., ethanoyl chloride) to form a highly reactive acylium ion. youtube.com | Acyl chloride, Lewis Acid (AlCl₃), Acylium ion ([CH₃CO]⁺) |

| 2. Electrophilic Attack | The π-electrons of the biphenyl ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation (arenium ion). nih.gov | Biphenyl, Acylium ion, Arenium ion |

| 3. Deprotonation | A weak base (e.g., AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the biphenyl ring. byjus.com | Arenium ion, AlCl₄⁻ |

| 4. Product Formation | The final product is an aryl ketone. The catalyst is regenerated, though it often remains complexed with the ketone product until an aqueous workup. youtube.com | 4-Acetylbiphenyl (B160227), HCl, AlCl₃ |

Proposed Mechanisms for Oxidative Coupling Reactions

Oxidative coupling reactions represent an alternative and atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. researchgate.netwikipedia.org These reactions involve the coupling of two molecules driven by an oxidant, often in the presence of a metal catalyst. wikipedia.org While specific studies on the direct oxidative coupling to form 1,2-bis-biphenyl-4-yl-ethane-1,2-dione are not prevalent, mechanistic principles can be proposed based on analogous systems, such as the oxidative coupling of toluene (B28343) derivatives to form bibenzyl structures. jetir.org

A plausible mechanism for forming the core structure of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione could involve the oxidative coupling of a 4-acetylbiphenyl precursor. Such mechanisms can proceed through either radical-based or organometallic pathways.

Radical-Based Mechanism: In a non-catalyzed or radical-initiated pathway, an oxidant could abstract a hydrogen atom from the methyl group of 4-acetylbiphenyl, generating a resonance-stabilized benzylic radical. Two of these radicals could then dimerize to form a 1,2-bis(biphenyl-4-yl)-1,2-diethanone intermediate, which could be subsequently oxidized to the final diketone product. This type of reaction is analogous to the oxidative coupling of p-nitrotoluene to form 1,2-bis(4-nitrophenyl)ethane (B1197225). jetir.org

Metal-Catalyzed Mechanism: Transition metal-catalyzed oxidative couplings often proceed through a defined catalytic cycle. acs.org A hypothetical cycle for the coupling of a 4-acyl biphenyl derivative might involve the following steps:

C-H Activation: The cycle could begin with the activation of a C-H bond on the methyl group of 4-acetylbiphenyl by a metal catalyst (e.g., complexes of Pd, Cu, or Fe). acs.org This step forms an organometallic intermediate.

Oxidative Addition/Transmetalation: Depending on the specific metal and oxidant, the mechanism can vary. In some cases, a second molecule of the substrate could coordinate and undergo a similar C-H activation.

Reductive Elimination: The crucial C-C bond is formed through reductive elimination from the metal center, releasing the dimerized product and regenerating a reduced form of the metal catalyst. rsc.org

Catalyst Reoxidation: An external oxidant (e.g., O₂, Cu(II), Ag(I)) reoxidizes the metal catalyst to its active state, allowing the cycle to continue. wikipedia.org

The challenge in such reactions is controlling selectivity, as self-coupling is often a competing and favored pathway. researchgate.net The precise mechanism is highly dependent on the choice of catalyst, oxidant, and reaction conditions. nih.govnih.gov

Table 2: Proposed Steps in a Metal-Catalyzed Oxidative Coupling Cycle

| Step | Description | Role of Metal Catalyst | Example Species |

| 1. C-H Activation | The metal catalyst breaks a C-H bond of the substrate to form a metal-carbon bond. | Acts as an electrophile or facilitates deprotonation. | 4-Acetylbiphenyl, Pd(II) Catalyst |

| 2. C-C Bond Formation | Two substrate-derived fragments are joined. This can occur via reductive elimination from a single metal center holding both fragments. acs.org | Brings reactants into proximity and facilitates bond formation. | Organopalladium(IV) intermediate |

| 3. Product Release | The coupled product is released from the metal center. | The metal is reduced in oxidation state (e.g., Pd(IV) → Pd(II) or Pd(II) → Pd(0)). | 1,2-Diketone product |

| 4. Catalyst Regeneration | An oxidant reoxidizes the metal catalyst to its initial active state. wikipedia.org | Completes the catalytic cycle by being oxidized. | Pd(0), Oxidant (e.g., Ag⁺, O₂) |

Advanced Structural Characterization and Spectroscopic Analysis of 1,2 Bis Biphenyl 4 Yl Ethane 1,2 Dione

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (CAS 4746-80-9) is not available in the reviewed literature, extensive studies on closely related substituted benzil (B1666583) analogs, such as (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione and (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, provide a robust framework for understanding its likely solid-state structure.

The analysis of analogs reveals that these types of molecules typically crystallize in monoclinic or orthorhombic space groups. For example, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione crystallizes in the monoclinic space group P21/c, while 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) is found in the orthorhombic space group Pbcn. nih.gov The unit cell dimensions and the number of molecules (Z) per unit cell are critical parameters determined in these studies. This data is fundamental to defining the crystal's basic repeating unit.

Interactive Table 1: Crystallographic Data for Analogs of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (Note: Data presented is for analogous compounds and serves to illustrate expected values.)

| Parameter | (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione rsc.org | (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione |

| Formula | C₁₆H₁₄O₂ | C₁₄H₈F₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 6.5658 (1) | 12.1351 (2) |

| b (Å) | 7.0916 (1) | 7.3500 (1) |

| c (Å) | 26.5958 (5) | 13.1572 (2) |

| β (°) ** | 96.473 (1) | 110.507 (1) |

| V (ų) ** | 1230.46 (3) | 1099.16 (3) |

| Z | 4 | 4 |

| T (K) | 100.0 (1) | 100.0 (1) |

In the solid state, the dicarbonyl unit of substituted benzils preferentially adopts an s-trans (or antiperiplanar) conformation. This arrangement is characterized by the two carbonyl groups pointing in opposite directions relative to the central C-C bond. This conformation minimizes the repulsive electrostatic interactions between the electronegative oxygen atoms.

This is quantitatively described by the O-C-C-O torsion angle. For (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione, this angle is 108.16 (15)°, and for the fluoro-substituted analog, it is -110.65 (12)°. These values, while not perfectly 180°, confirm a skewed s-trans conformation. Another key structural parameter is the dihedral angle between the two aromatic ring systems. In the methyl- and fluoro-substituted analogs, these angles are 72.00 (6)° and 64.74 (5)°, respectively, indicating a significant twist between the phenyl groups.

The packing of molecules within the crystal lattice is governed by a network of non-covalent interactions. In the case of benzil analogs, weak intermolecular C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from an aromatic ring interacts with a carbonyl oxygen of a neighboring molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidation of Chemical Compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule in solution. While specific experimental ¹H and ¹³C NMR data for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione were not found in the surveyed literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the biphenyl (B1667301) systems would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The specific chemical shifts would depend on the electronic environment of each proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom. bhu.ac.in The most downfield signals would correspond to the carbonyl carbons (C=O) of the ethane-1,2-dione bridge, typically appearing in the δ 190-205 ppm range. The aromatic carbons of the biphenyl groups would resonate in the δ 120-150 ppm region, with quaternary carbons (those at the junction of the rings and the dione (B5365651) bridge) showing distinct chemical shifts. bhu.ac.in

Mass Spectrometry (LC-MS, UPLC) for Identification and Purity Assessment

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (C₂₆H₁₈O₂), the exact molecular weight is 362.42 g/mol . chemicalbook.com

In an MS experiment, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 362. A characteristic fragmentation pathway for α-diketones is the cleavage of the central carbon-carbon single bond. This would lead to the formation of a highly stable acylium ion. For this compound, the expected fragment would be the [biphenyl-C=O]⁺ cation, which would produce a prominent peak at m/z 181. This fragment corresponds to the structure of the 4-biphenylylcarbonyl cation. Analysis of related fragments like 1-[1,1'-biphenyl]-4-yl-ethanone shows a molecular ion peak at m/z 196. nist.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate the compound from any impurities before it enters the mass spectrometer, thus serving as a powerful method for purity assessment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. No specific experimental spectra for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione were located, but the key characteristic bands can be predicted.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the α-diketone. This peak is typically observed in the region of 1660-1720 cm⁻¹. The spectrum would also display multiple bands associated with the biphenyl moieties, including aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (typically in the 1450-1600 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for characterizing the biphenyl skeleton. chemicalbook.com

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

The electronic absorption and photophysical properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are of significant interest due to the presence of extended π-conjugation and the α-diketone chromophore. While specific, detailed experimental data for this exact compound is not extensively available in the public literature, its photophysical behavior can be inferred from the well-documented properties of its constituent chromophores—biphenyl and benzil (1,2-diphenyl-1,2-dione)—and structurally related molecules.

The UV-Vis absorption spectrum of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is expected to be dominated by contributions from the biphenyl and the α-dicarbonyl moieties. The biphenyl units are known to exhibit a strong absorption band in the ultraviolet region. The electronic spectra of biphenyl derivatives are influenced by the substitution pattern and the torsional angle between the two phenyl rings. researchgate.net The presence of the ethanedione linker likely influences the planarity and, consequently, the electronic structure of the biphenyl groups.

The α-diketone group in benzil and its derivatives gives rise to two characteristic electronic transitions: a lower-energy, weak n→π* transition and a higher-energy, more intense π→π* transition. chemicalbook.com The n→π* transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the carbonyl group, typically occurring at longer wavelengths with low molar absorptivity. The π→π* transition, arising from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is responsible for the strong absorption at shorter wavelengths. chemicalbook.com

For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, the conjugation of the biphenyl groups with the dione moiety is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzil. This is due to the extension of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Phenyl-substituted derivatives of other aromatic systems have shown long-wavelength absorption bands in the range of 340-400 nm. tsijournals.com Based on this, the principal absorption bands for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are anticipated in the UV-A region.

Table 1: Expected Electronic Absorption Data for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in a Nonpolar Solvent (e.g., Cyclohexane)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~280-320 | > 20,000 |

| n→π | ~380-420 | < 1,000 |

Note: The values in this table are estimations based on the known spectroscopic properties of benzil, biphenyl, and related substituted aromatic diketones. Exact experimental values may vary.

The photophysical characterization of aromatic α-diketones often reveals dual emission, consisting of fluorescence from the first excited singlet state (S₁) and phosphorescence from the first excited triplet state (T₁). Benzil itself is known for its efficient intersystem crossing from the S₁ to the T₁ state, leading to prominent phosphorescence. wordpress.com The phosphorescence in benzil derivatives can be observed at room temperature, particularly in rigid matrices or when molecular rotations are restricted. researchgate.net

For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, excitation into its absorption bands would populate the S₁ state. From here, the molecule can relax via several pathways: fluorescence, non-radiative decay, or intersystem crossing to the T₁ state. Given the presence of the heavy-atom-free dicarbonyl system, efficient intersystem crossing is expected. The subsequent decay from the T₁ state to the ground state (S₀) results in phosphorescence at a longer wavelength than the fluorescence. The extended π-system of the biphenyl groups may influence the energies of the S₁ and T₁ states and, consequently, the emission wavelengths and quantum yields. For instance, a related compound, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole, is known to exhibit intense fluorescence.

Table 2: Anticipated Photophysical Properties for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

| Property | Expected Value/Range | Notes |

| Fluorescence Maximum (λem,F) | ~430-470 nm | Emission from the S₁ state. |

| Phosphorescence Maximum (λem,P) | ~520-560 nm | Emission from the T₁ state, likely enhanced in a rigid matrix or at low temperature. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Intersystem crossing is a competitive deactivation pathway. |

| Phosphorescence Quantum Yield (ΦP) | Moderate to high | Dependent on the efficiency of intersystem crossing and non-radiative decay from T₁. |

| Fluorescence Lifetime (τF) | Nanoseconds (ns) | Typical for singlet excited states. |

| Phosphorescence Lifetime (τP) | Microseconds (µs) to milliseconds (ms) | Typical for triplet excited states. |

Note: These are projected values based on the behavior of analogous aromatic diketones. Experimental verification is required for confirmation.

The solvent environment is expected to play a crucial role in the photophysical properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. Polar solvents can stabilize the excited states differently than nonpolar solvents, potentially leading to shifts in the absorption and emission spectra (solvatochromism). Specifically, the n→π* transition is known to exhibit a hypsochromic (blue) shift in polar solvents, while the π→π* transition may show a bathochromic (red) shift.

Theoretical and Computational Investigations of 1,2 Bis Biphenyl 4 Yl Ethane 1,2 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of complex organic molecules. For aromatic diketones, DFT methods are routinely used to predict their behavior.

Methodology: A common computational approach involves using the DFT method with the B3LYP functional and a 6-311G+(d,p) basis set. nih.govresearchgate.net This level of theory provides a reliable balance between accuracy and computational cost for optimizing molecular geometry and calculating electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and polarizability.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These include:

Electron Affinity (A): -E(LUMO)

Ionization Potential (I): -E(HOMO)

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These calculated values help in understanding the molecule's tendency to accept or donate electrons, providing a theoretical foundation for its reactivity in various chemical environments.

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing kinetic stability and electronic transitions. |

| Electrophilicity Index | Measures the overall electrophilic nature of a molecule. | Quantifying the molecule's ability to act as an electron acceptor. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione dictates its physical and chemical properties. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies. Studies on structurally similar benzil (B1666583) derivatives provide significant insight into the likely stable conformations.

Key Structural Features: For related α-diketones, the central dicarbonyl unit typically adopts an s-trans conformation. nih.govresearchgate.netnih.gov This arrangement is substantiated by the O=C-C=O torsion angle. researchgate.netnih.gov This conformation is energetically favorable as it maximizes the distance between the two electronegative oxygen atoms, thereby minimizing unfavorable dipole-dipole interactions. nih.govnih.gov Furthermore, this geometry allows for better orbital overlap between the dione's π-system and the aromatic rings. nih.gov

The molecule is not planar. The biphenyl (B1667301) groups are twisted relative to the central ethanedione bridge. The dihedral angle between the two phenyl rings in analogous structures, such as (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione and (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione, has been reported to be 64.74° and 72.00°, respectively. nih.govresearchgate.netnih.gov Another notable feature is that the central C-C bond connecting the two carbonyl groups is often longer than a typical Csp²-Csp² single bond, a result of steric hindrance and electronic repulsion. nih.gov

Table 2: Comparative Conformational Data of Substituted Benzils

| Compound | O-C-C-O Torsion Angle | Dihedral Angle Between Phenyl Rings | Reference(s) |

| (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione | -110.65° | 64.74° | nih.gov |

| (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione | 108.16° | 72.00° | researchgate.netnih.gov |

Analysis of Electron Density Distribution and Electrostatic Potentials

The analysis of electron density provides a detailed picture of the bonding and intermolecular interactions within a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the electrostatic potential on the surface of a molecule. Different colors represent varying potential values:

Red: Regions of high electron density and negative electrostatic potential (e.g., around the carbonyl oxygen atoms). These are the most likely sites for electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms). These are potential sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, the MEP would show significant negative potential around the oxygen atoms of the dione (B5365651) group, highlighting their role as hydrogen bond acceptors. The analysis of the reduced density gradient (RDG) can also be used to identify and characterize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can model the behavior of the compound in a condensed phase (e.g., in solution or a crystalline state) or its interaction with other molecules.

Simulation Protocol: A typical MD simulation involves placing the molecule of interest within a simulation box, often with solvent molecules or other interacting species. The system's trajectory is then calculated over time by solving Newton's equations of motion. Simulations are often run under an NVT (isothermal-isobaric) ensemble to mimic laboratory conditions. mdpi.com

Applications: For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, MD simulations could be used to:

Study its conformational flexibility in different solvents.

Analyze the stability of its crystal lattice by modeling intermolecular interactions. mdpi.com

Investigate its potential to act as a host in host-guest systems.

Simulate its interaction with biological macromolecules or material surfaces.

These simulations can reveal information about material properties like rigidity, flexibility, and the ability to absorb external energy, which is particularly relevant for materials science applications. mdpi.com

Predictive Modeling of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the spectroscopic properties of a proposed structure and comparing them to experimental data, researchers can confirm molecular identity and gain a deeper understanding of its electronic and vibrational states.

Methodologies:

Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental results obtained from FT-IR and Raman spectroscopy. researchgate.net

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These theoretical shifts are then compared to experimental values. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. researchgate.net These calculations predict the λ(max) values observed in UV-Vis absorption spectra, providing information about the electronic transitions between molecular orbitals. researchgate.net

Table 3: Computational Methods for Predicting Spectroscopic Properties

| Spectroscopy Type | Computational Method | Predicted Parameters | Reference(s) |

| FT-IR / Raman | DFT | Vibrational frequencies, IR and Raman intensities | researchgate.net |

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts | nih.gov |

| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths | researchgate.net |

Advanced Research Applications of 1,2 Bis Biphenyl 4 Yl Ethane 1,2 Dione

Applications in Materials Science and Engineering

The structural features of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione make it a versatile building block for a new generation of advanced materials with tailored properties.

While direct integration of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione into devices is a subject of ongoing research, its structural motifs are fundamental to many materials used in electronics. Biphenyl-containing molecules are known to be excellent host materials in organic electronic devices. For instance, compounds like 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl (DPVBi) are used to improve the performance of Organic Light-Emitting Diodes (OLEDs) by enhancing charge injection properties. nih.gov The rigid biphenyl (B1667301) structure in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione provides the necessary thermal and morphological stability required for the operational longevity of such devices. Its core structure can be functionalized to create derivatives with specific charge-transport capabilities, making it a promising precursor for custom-designed semiconductors in transistors and solar cells.

Table 1: Potential Roles of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in Electronic Materials

| Feature of Compound | Implication for Electronic Devices | Related Material Example |

| Rigid Biphenyl Units | Provides high thermal stability and morphological integrity to thin films. | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) |

| Conjugated System | Facilitates electron and/or hole transport, a key function in semiconductors. | 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl (DPVBi) nih.gov |

| Diketone Bridge | Offers a site for chemical modification to tune electronic properties (e.g., energy levels). | N/A |

The development of fluorescent chemical sensors is a significant area where this compound shows promise. Covalent Organic Frameworks (COFs), which are crystalline porous polymers, have emerged as a powerful platform for creating chemical sensors. nih.gov These materials function by trapping analyte molecules within their pores, leading to a detectable change in their physical properties, such as fluorescence. nih.gov

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is an ideal candidate as a monomer for synthesizing fluorescent COFs. Its rigid structure would contribute to the formation of a stable, porous framework, and the inherent fluorescence of the biphenyl groups would provide the signaling mechanism. The introduction of specific functional groups onto the biphenyl rings could further tailor the sensor's selectivity towards particular analytes. The porous nature of such a COF would allow guest molecules to interact with the framework, causing a quenching or enhancement of its native fluorescence, thereby signaling the presence of the target substance. nih.gov

In the field of OLEDs, there is a continuous search for new materials that can improve efficiency and stability. Materials based on Thermally Activated Delayed Fluorescence (TADF) have become particularly important because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. unica.itnih.gov TADF emitters are purely organic molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. unica.it

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione serves as a valuable scaffold for designing novel TADF emitters. Its rigid biphenyl core helps to reduce non-radiative decay processes, which is crucial for achieving high photoluminescence quantum yield. By chemically modifying the core structure—for example, by adding donor and acceptor groups—it is possible to engineer the molecule's electronic structure to achieve the small S1-T1 energy gap required for efficient TADF. unica.it Furthermore, its derivatives could be used as host materials in fluorescent layers, providing the matrix for dopant emitters and facilitating charge transport to the emissive zone. core.ac.uk The use of such specifically designed organic compounds avoids the need for heavy metals like iridium found in traditional phosphorescent emitters. unica.it

Table 2: Suitability of the 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione Scaffold for OLEDs

| Property | Relevance to OLED Performance |

| Molecular Rigidity | Minimizes vibrational energy loss, leading to higher fluorescence efficiency. |

| Biphenyl Fluorophore | Provides intrinsic blue fluorescence which can be tuned. |

| Chemical Modifiability | Allows for the addition of functional groups to create TADF properties. unica.it |

| Thermal Stability | Ensures device longevity and stable performance during operation. |

Covalent Organic Frameworks (COFs) are crystalline polymers formed from organic building blocks linked by strong covalent bonds. nih.govrsc.org Their ordered, porous structures make them highly attractive for a range of applications, including optoelectronics and sensing. researchgate.net The ability to design COFs at the molecular level allows for the precise control of their photophysical properties, including fluorescence and phosphorescence.

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a prime candidate for use as a building block in the synthesis of luminescent COFs. The dione (B5365651) functional groups can participate in condensation reactions to form the extended, rigid network of the COF. The incorporation of the rigid biphenyl units into the COF backbone would create a highly ordered structure. This rigidity is known to minimize non-radiative decay from excited triplet states, a key requirement for observing phosphorescence. researchgate.net By constructing a COF from this monomer, researchers can study how the constrained environment of the crystal lattice affects the photophysical properties and potentially enhances room-temperature phosphorescence.

Supramolecular assembly is a process where molecules spontaneously organize into well-defined, functional structures through non-covalent interactions like hydrogen bonding and π-π stacking. The large, aromatic surfaces of the biphenyl groups in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione make it highly susceptible to π-π stacking interactions, which can drive the self-assembly process.

By introducing functional groups capable of forming hydrogen bonds (e.g., hydroxyl or amide groups), derivatives of this compound can be directed to form complex, ordered architectures such as nanofibers, gels, or liquid crystals. For example, the related compound 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione features hydroxyl groups that can act as hydrogen bond donors and acceptors, guiding its assembly into specific structures. These self-assembled materials have potential applications in areas such as tissue engineering, drug delivery, and nanoelectronics.

Role in Catalysis

The application of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in catalysis is an emerging area of research, primarily through its use as a building block for catalytic supports like COFs. The high surface area and tunable pore environment of COFs make them excellent platforms for hosting catalytic species. researchgate.net

A COF synthesized using 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione as a monomer would possess ketone functionalities lining the pores. These ketone groups could be chemically modified post-synthesis, for instance, by reduction to hydroxyl groups. These new functional groups could then serve as anchoring points for catalytically active metal nanoparticles or single-atom catalysts. This approach allows for the creation of heterogeneous catalysts where the active sites are precisely located within a stable, porous, and recoverable framework, preventing the leaching of the catalyst and improving its reusability.

As a Ligand Precursor in Metal-Catalyzed Transformations

The structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is highly suitable for its use as a precursor in the synthesis of sophisticated ligands for metal-catalyzed reactions. The two adjacent carbonyl groups serve as reactive handles that can be transformed into various coordinating atoms. For instance, reduction of the diketone yields a 1,2-diol, and reductive amination can produce the corresponding 1,2-diamine. These derivatives are foundational skeletons for creating bidentate ligands.

The biphenyl groups are critical to the function of the subsequent ligands, providing significant steric bulk that can create a well-defined chiral pocket around a metal center. This steric hindrance is crucial for influencing the selectivity of catalytic transformations. Furthermore, the rigid biphenyl framework restricts conformational flexibility, which is a desirable trait in ligand design for achieving high levels of stereocontrol. nih.gov Organophosphines, a highly important class of ligands in organometallic chemistry, can be synthesized as 1,2-bis(dialkylphosphino)ethanes and are valued for their electron-donating properties in catalytic cycles. nih.gov The synthesis of such ligands often involves multi-step processes where a scaffold like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione could serve as the starting point for creating complex phosphine (B1218219) ligands.

Applications in Asymmetric Catalysis through Derivative Synthesis (e.g., Chiral Ligands)

A primary application stemming from its role as a ligand precursor is in the field of asymmetric catalysis. The development of effective chiral ligands is essential for synthesizing enantiomerically pure compounds, a critical need in the pharmaceutical industry. nih.gov Axially chiral biaryl structures are at the core of many highly effective chiral ligands. nih.govnih.gov

Derivatives of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione can be converted into C₂-symmetric chiral ligands. This is typically achieved by resolving the chiral diol or diamine intermediate and then further functionalizing it to introduce coordinating groups like phosphines (to create diphosphine ligands) or oxazolines. These chiral ligands can then be complexed with transition metals such as rhodium, palladium, ruthenium, or iridium. nih.gov The resulting chiral catalysts are employed in a wide array of enantioselective reactions.

Table 1: Examples of Asymmetric Reactions Using Biaryl-Type Ligands

| Reaction Type | Metal Catalyst (Typical) | Ligand Type | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Diphosphines | Enantioselective reduction of C=C or C=O bonds. nih.gov |

| Asymmetric C-C Coupling | Palladium | Chiral Phosphines | Formation of chiral carbon-carbon bonds. nih.gov |

| Asymmetric Cycloaddition | Palladium | Chiral Phosphoramidites | Enantioselective formation of cyclic compounds. chemrxiv.org |

The high performance of these catalytic systems is attributed to the well-defined chiral environment enforced by the ligand, which originates from the sterically demanding and rigid biphenyl backbone of the parent dione. nih.gov

Utility in Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed cycloaddition reactions are powerful methods for constructing cyclic and polycyclic molecules that may be inaccessible through traditional thermal methods like the Diels-Alder reaction. williams.eduwilliams.edu These catalyzed reactions often proceed under milder conditions and can exhibit different selectivity profiles that can be tuned by the choice of catalyst and ligand. williams.eduacs.org

Ligands derived from 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are valuable in this context. When complexed with metals like nickel or rhodium, they can facilitate intramolecular [4+2] and [3+2] cycloadditions. williams.eduresearchgate.net The steric and electronic properties of the ligand, dictated by the biphenyl scaffold, play a crucial role in controlling the chemo-, regio-, and stereoselectivity of the cycloaddition process. williams.edu For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions have been shown to be a mild and efficient method for assembling hydroisoindole and hydroisoquinoline derivatives, which are core structures in many alkaloids. williams.edu

Utility as a Versatile Building Block in Complex Organic Synthesis

Beyond its use as a ligand precursor, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione serves as a versatile building block for constructing larger, complex molecular architectures. beilstein-journals.orgnih.gov Its utility arises from the combination of reactive ketone groups and the large, functionalizable aromatic surfaces of the biphenyl units.

The α-diketone moiety can undergo a variety of reactions, including:

Condensation reactions: Reacting with amines, hydrazines, or hydroxylamines to form heterocycles like quinoxalines or other nitrogen-containing ring systems.

Nucleophilic additions: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles (e.g., Grignard or organolithium reagents) to build more complex carbon skeletons.

Rearrangements: Under certain conditions, it can undergo reactions like the benzil-benzilic acid rearrangement to form α-hydroxy carboxylic acids, providing another route for synthetic diversification.

The biphenyl groups can be modified through electrophilic aromatic substitution, allowing for the introduction of additional functional groups to further elaborate the molecular structure. This dual reactivity makes the compound a valuable C₂ synthon for accessing complex polycyclic aromatic systems and other intricate organic molecules. beilstein-journals.org

Applications in Pharmaceutical and Medicinal Chemistry Research (as a Synthetic Intermediate/Precursor)

In pharmaceutical and medicinal chemistry, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is not typically an active pharmaceutical ingredient itself but rather a synthetic intermediate or precursor for biologically active molecules. The biaryl motif is a privileged structure found in numerous approved drugs. nih.gov Therefore, this dione represents a valuable scaffold for synthesizing libraries of compounds for drug discovery screening.

For example, the indole (B1671886) nucleus, which appears in many important compounds, can be synthesized using palladium-catalyzed methods that rely on highly reactive dialkylbiaryl phosphine ligands. nih.gov Ligands derived from this dione could be applied to such syntheses. Its derivatives can be used to construct heterocyclic compounds or other complex frameworks that may exhibit therapeutic properties. The rigid structure can be used to orient pharmacophoric groups in a precise three-dimensional arrangement to optimize binding to biological targets like enzymes or receptors.

Photochemistry and Photophysics Research

The photophysical and photochemical behavior of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is primarily governed by its α-dicarbonyl core, which is structurally analogous to benzil (B1666583). Such compounds have been the subject of extensive photochemical studies. nih.gov Upon absorption of light, the molecule is promoted to an excited singlet state, which can then efficiently undergo intersystem crossing to a long-lived triplet state.

This triplet excited state is the key species in subsequent photochemical processes:

Energy Transfer: The excited triplet can transfer its energy to other molecules (acceptors) in the solution, provided the acceptor has a lower triplet energy. This process has been studied for similar molecules like biacetyl. researchgate.net

Electron Transfer: The excited state can act as an oxidant, accepting an electron from a suitable donor molecule (photoinduced electron transfer). nih.govresearchgate.net Aromatic amines are common electron donors used to study these processes with related systems. researchgate.net The resulting charge-separated state consists of the radical anion of the dione and the radical cation of the donor. researchgate.net

The photophysical properties are influenced by the molecular conformation. X-ray crystallography studies of a closely related compound, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, show that the dicarbonyl unit adopts an s-trans conformation, which maximizes the distance between the electronegative oxygen atoms. nih.govnih.gov This conformation also allows for orbital overlap between the dione and the π-systems of the phenyl rings. nih.govnih.gov The extended conjugation provided by the biphenyl groups in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione would be expected to red-shift its absorption spectrum compared to simpler benzil derivatives and influence the energetics of its excited states.

Table 2: Crystallographic and Conformational Data for the Analogous (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Dicarbonyl Conformation | s-trans | Minimizes dipole-dipole repulsion between carbonyl groups. | nih.govnih.gov |

| O=C–C=O Torsion Angle | -110.65(12)° | Confirms the non-planar, s-trans arrangement of the dicarbonyl unit. | nih.govnih.gov |

| Central C–C Bond Length | 1.536(2) Å | Significantly longer than a normal Csp²–Csp² single bond, indicating electronic repulsion. | nih.govnih.gov |

Photophysical Behavior of Derivatives (e.g., Fluorescence, Stokes Shifts)

The photophysical properties of molecules containing the biphenyl moiety are a subject of extensive study. Derivatives often exhibit intense fluorescence, with emission characteristics that can be tuned by structural modifications. A key parameter in fluorescence spectroscopy is the Stokes shift, which is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. Large Stokes shifts are often desirable for applications in imaging and sensing to minimize self-absorption and improve signal-to-noise ratios.

Research into α-(N-biphenyl)-substituted 2,2′-bipyridines, which share the biphenyl structural motif, reveals significant insights into these properties. These compounds display intense blue-to-green fluorescence, with emission maxima ranging from 443 to 505 nm and fluorescence quantum yields reaching as high as 49.1% in THF solutions. semanticscholar.org The photophysical behavior is highly sensitive to the solvent environment. An increase in solvent polarity from a nonpolar solvent like cyclohexane (B81311) to a polar one like DMSO induces a gradual redshift in the fluorescence maxima and a corresponding increase in the Stokes shift. For instance, one such derivative shows a fluorescence maximum at 438 nm in cyclohexane with a Stokes shift of 99 nm, which shifts to 515 nm in DMSO with a much larger Stokes shift of 176 nm. semanticscholar.orgmdpi.com This phenomenon, known as fluorosolvatochromism, is attributed to the stabilization of the more polar excited state by polar solvent molecules.

The introduction of different substituents and additional aromatic fragments into the core structure serves as a powerful tool for tuning these photophysical properties. Adding an extra 1,3-phenylene fragment, for example, can lead to a blueshift of the emission maximum and an increase in the fluorescence quantum yield from 4% to 21%. semanticscholar.orgmdpi.com

Table 1: Photophysical Properties of Selected Biphenyl Derivatives in THF

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF, %) |

| Derivative 3a | 350 | 443 | 6433 | 49.1 |

| Derivative 3b | 351 | 448 | 6586 | 48.0 |

| Derivative 3d | 351 | 446 | 6496 | 44.0 |

| Derivative 3i | 339 | 438 | 6899 | 16.0 |

| Data sourced from studies on α-biphenylamino-2,2′-bipyridines. semanticscholar.org |

Studies in Photoredox Catalysis (Related Photomediated Reactions)

Photoredox catalysis has emerged as a powerful methodology in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. upenn.edu This approach utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. While specific studies detailing the use of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione as a photocatalyst are not prominent, its structural features are characteristic of molecules used in such applications.

Related research has broadened the scope of radical precursors to include common functional groups like aliphatic carboxylic acids and organosilanes. upenn.edu Metallaphotoredox catalysis, which combines a photocatalyst with a transition metal catalyst (often nickel), has proven particularly effective for forging Csp³–Csp² linkages, a crucial transformation for accessing three-dimensional molecular architectures. upenn.edu In some advanced systems, electron donor-acceptor (EDA) complex activation can initiate these reactions, bypassing the need for external photocatalysts. upenn.edu The development of such photomediated reactions is critical for expanding chemical diversity, particularly in high-throughput applications like DNA-Encoded Library (DEL) synthesis, where novel structural scaffolds are continuously sought. upenn.edu

Electrochemistry and Molecular Electronics Research

The field of molecular electronics aims to use single molecules as active components in electronic circuits. The biphenyl framework is a canonical system for these studies due to the direct relationship between its conformation and its electronic conductivity.

The conductance of a single-molecule junction, where a molecule is connected between two metal electrodes, is highly dependent on the molecule's structure. For biphenyl-based molecules, a key determinant of conductance is the torsional (dihedral) angle between the two phenyl rings. nih.govarxiv.org When the molecule is planar (torsional angle ≈ 0°), the π-orbitals of the rings are fully conjugated, leading to higher conductance. As the rings twist relative to each other, this π-conjugation is broken, and the conductance decreases. nih.govarxiv.org

Experiments using scanning tunneling microscopy-based break junction (STM-BJ) techniques have confirmed this relationship. By synthesizing a series of biphenyl molecules with different substituents that systematically alter the torsional angle, researchers have demonstrated a clear correlation between conformation and conductance. arxiv.org The conductance (G) was found to follow a cosine-squared relationship with the twist angle (ϕ), G ∝ cos²ϕ, as predicted by theory for transport through π-conjugated systems. arxiv.orgresearchgate.net Studies on related molecules like 1,2-di(pyridin-4-yl)ethane (BPY-EA) have shown how inserting a non-conjugated ethane (B1197151) bridge significantly lowers conductance compared to conjugated analogues. researchgate.net

Electron transport through single-molecule junctions is a quantum tunneling phenomenon. For biphenyl systems, the transport is typically dominated by tunneling through the highest occupied molecular orbital (HOMO). researchgate.net Theoretical calculations combined with experimental data show that the transmission of electrons is often governed by a single dominant eigenchannel formed from the π-electrons of the molecule. researchgate.net

The alignment of the molecule's frontier orbitals (HOMO and LUMO) relative to the Fermi level of the metal electrodes is critical. Ab-initio calculations reveal that standard theoretical approaches can sometimes overestimate conductance and underestimate thermopower. aps.org More advanced methods provide a more accurate description by accounting for the renormalization of both the molecular energy levels and the metal-molecule coupling strength. aps.org The specific way a molecule binds to the electrodes (i.e., the coordination geometry) can also significantly impact conductance, with variations of up to an order of magnitude observed for the same molecule in different binding configurations. researchgate.net

The strong link between the torsional angle of biphenyl systems and their conductance forms the basis for their use as mechanosensitive switches. nih.govarxiv.org Applying mechanical force to a single-molecule junction can stretch or compress the molecule, thereby altering the torsional angle and switching the molecule between high- and low-conductance states. nih.gov

This switching behavior has been observed in real-time tracking of single phenylene ethynylene oligomers, where molecules switch between distinct "ON" (high conductance) and "OFF" (low conductance) states. nih.gov The persistence time in either state can range from seconds to hours. The rate of this switching is influenced by the molecular environment; molecules in a well-ordered matrix switch less frequently than those in a disordered one, suggesting that the switching is a result of conformational changes within the molecule itself. nih.gov This inherent electromechanical coupling makes biphenyl-based structures promising candidates for nanoscale sensors, switches, and memory elements.

Supramolecular Chemistry and Crystal Engineering Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. In the solid state, the crystal packing of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione and its analogues is dictated by a combination of weak intermolecular forces.

X-ray crystallography studies on structurally related molecules, such as (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione and (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, provide critical insights. nih.govresearchgate.net A common feature is the s-trans conformation of the central dicarbonyl unit, where the two carbonyl groups point in opposite directions. nih.govresearchgate.net This conformation is characterized by an O=C–C=O torsion angle of approximately 108-110°. nih.govresearchgate.net

Design and Synthesis of Cocrystals and Polymorphs

The design and synthesis of cocrystals and the exploration of polymorphism are pivotal areas in crystal engineering, aiming to modify the physicochemical properties of a solid without altering its chemical identity. Polymorphism, the ability of a compound to exist in more than one crystal structure, and cocrystallization, the formation of a crystalline structure containing two or more neutral molecular components in a stoichiometric ratio, are critical for developing new materials.

Principles of Cocrystal and Polymorph Formation: The formation of both polymorphs and cocrystals is governed by the subtle interplay of intermolecular interactions during the crystallization process. researchgate.netresearchgate.net Cocrystals are typically designed by identifying robust supramolecular synthons, which are reliable patterns of intermolecular interactions. ed.ac.uk For a molecule like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, potential hydrogen bond acceptor sites at the carbonyl oxygens and extensive surfaces for π-π stacking via the biphenyl groups provide opportunities for forming cocrystals with suitable coformer molecules, such as hydrogen bond donors (e.g., carboxylic acids, phenols). nih.gov

Polymorph selection can be influenced by various factors including solvent choice, temperature, and crystallization rate. researchgate.net Different packing arrangements of the same molecule can lead to polymorphs with distinct properties. For instance, the reaction between 1-phenylpyrazolidine-3,5-dione (B12391) and 4-chlorobenzaldehyde (B46862) unexpectedly yielded meso-(E,E)-1,1′-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), which crystallized as two concomitant polymorphs—a triclinic and a monoclinic form—from the same solution. researchgate.net This highlights the sensitivity of crystal formation to thermodynamic and kinetic factors, often leading to the discovery of new crystalline forms.

While specific polymorphs or cocrystals of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not extensively detailed in the reviewed literature, the principles of their synthesis are well-established. Techniques such as slow evaporation from solution, liquid-assisted grinding, and reaction crystallization are standard methods employed. nih.gov For example, cocrystals of an isoniazid (B1672263) derivative were successfully synthesized by reacting it with various coformers in ethanol (B145695), demonstrating a common solution-based approach. nih.gov

The table below summarizes crystallographic data for two concomitant polymorphs of a related ethane derivative, illustrating how a single compound can adopt different crystal systems and packing arrangements.

| Parameter | Polymorph (I) | Polymorph (II) | Reference |

|---|---|---|---|

| Compound | meso-(E,E)-1,1′-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) | researchgate.net | |

| Crystal System | Triclinic | Monoclinic | |

| Space Group | P-1 | C2/c | |

| Disorder | None | Configurational Disorder |

Engineering of Crystal Packing through Intermolecular Interactions

Crystal engineering focuses on understanding and utilizing intermolecular forces to design solid-state architectures with predictable structures and desired functionalities. rsc.org The packing of molecules in a crystal is not random; it is directed by a hierarchy of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org For large, aromatic molecules like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, these interactions are the primary tools for engineering its crystal packing.

In the absence of strong hydrogen bond donors, the crystal structure is often dominated by weaker interactions. A study on the closely related compound 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) provides significant insight into the packing behavior of this class of molecules. nih.gov Its crystal structure is built upon a network of C—H⋯F contacts, C—H⋯O interactions, and, crucially, slipped π-π stacking interactions between the aryl rings. nih.gov These stacking interactions, with an intercentroid separation of 3.7317 (8) Å, organize the molecules into layers. nih.gov

The table below details key intermolecular interactions and structural parameters for several 1,2-diaryl-ethane-1,2-dione derivatives, demonstrating how substituent changes modify the resulting crystal architecture.

| Compound | Key Interaction(s) | π-π Stacking Intercentroid Distance (Å) | Reference |

|---|---|---|---|

| 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione | π-π stacking, C—H⋯F, C—H⋯O | 3.7317 (8) | nih.gov |

| bis(4-fluorophenyl)ethane-1,2-dione | π-π stacking, C—H⋯O | 3.6416 (9) | nih.gov |

| Benzil | C—H⋯O, π-π stacking | 3.7566 (17) | nih.gov |

| bis(3-methoxyphenyl)ethane-1,2-dione | No π-π stacking observed | N/A | nih.gov |

Research on Derivatives and Analogues of 1,2 Bis Biphenyl 4 Yl Ethane 1,2 Dione

Halogenated Derivatives (e.g., Bromo-, Fluoro-, Chloro-substituted)

The introduction of halogens—such as fluorine, chlorine, and bromine—onto the aromatic rings of the parent dione (B5365651) structure significantly influences its properties. Halogenation can alter electron density, intermolecular interactions, and conformational geometry.

Fluorinated derivatives have been a particular focus of study. For instance, 1,2-bis(4-fluorophenyl)ethane-1,2-dione, a fluorinated analogue of benzil (B1666583), demonstrates how halogen substitution impacts molecular structure. X-ray diffraction studies of this compound reveal that the dicarbonyl unit adopts an s-trans conformation. nih.gov A notable feature is the elongated central carbon-carbon bond connecting the two carbonyl groups, measuring 1.536 (2) Å. nih.gov This elongation is attributed to the minimization of unfavorable dipole-dipole interactions between the electronegative oxygen atoms. nih.gov Fluorine substituents are known to moderate electron density and enhance π-π stacking in crystal structures, which in turn influences solid-state packing and material properties. nih.gov The crystal structure of 1,2-bis(4-fluorophenyl)ethane-1,2-dione is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π interactions. nih.gov

While specific bromo- and chloro-substituted derivatives of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione are less detailed in available literature, general synthetic methods for halogenation are well-established. The synthesis of related halogenated compounds, such as halophenols, has been achieved using effective halogenating agents like bromine and sulfuryl chloride. nih.gov These methods could potentially be adapted for the synthesis of bromo- and chloro-dione derivatives.

Table 1: Properties of Halogenated Derivatives

| Derivative Name | Key Research Findings | Reference |

|---|---|---|

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | Adopts an s-trans conformation with an elongated central C-C bond (1.536 Å). Fluorine enhances π-π stacking, influencing material properties. Crystal structure stabilized by C-H⋯O hydrogen bonds and π-π interactions. | nih.gov |

Hydroxylated Derivatives (e.g., 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione)

Hydroxylated derivatives, particularly 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, are notable for the introduction of hydroxyl (-OH) groups. These groups can act as hydrogen bond donors, significantly altering the compound's intermolecular interactions and potential applications.

This pale yellow to tan crystalline solid is typically synthesized through the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions at elevated temperatures. evitachem.com The resulting product is generally insoluble in water but soluble in organic solvents like ethanol (B145695). The primary mechanism of action for this hydroxylated compound involves its hydroxy groups forming hydrogen bonds with various molecular targets. evitachem.com This interaction is key to its use as an intermediate in the synthesis of organic dyes and in coordination chemistry, where it can function as a metal complex ligand. evitachem.com The para-position of the two hydroxyl groups enhances the molecule's capacity for hydrogen bonding. evitachem.com

Table 2: Characteristics of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | sigmaaldrich.com |

| CAS Number | 33288-79-8 | sigmaaldrich.com |

| Appearance | Pale yellow to tan crystalline solid | |

| Synthesis | Reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions. | evitachem.com |

| Solubility | Insoluble in water; soluble in ethanol and dichloromethane. |

| Applications | Intermediate for organic dyes; ligand in coordination chemistry. | |

Methoxy-Substituted Analogues